Neurokinin-2 receptor antagonist

Description

Properties

IUPAC Name |

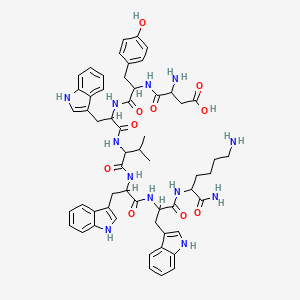

3-amino-4-[[1-[[1-[[1-[[1-[[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H68N12O10/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHOFZNACVKNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H68N12O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1081.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism: A Technical Guide to Neurokinin-2 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Neurokinin-2 (NK2) receptor antagonists. The Neurokinin-2 receptor, a key member of the tachykinin family of G-protein-coupled receptors (GPCRs), plays a pivotal role in a variety of physiological processes, including smooth muscle contraction, inflammatory responses, and neurotransmission.[1] This document provides a detailed overview of the NK2 receptor, its signaling pathways, and the mechanisms by which antagonists modulate its activity, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

The Neurokinin-2 Receptor and its Endogenous Ligand

The Neurokinin-2 receptor (NK2R), also known as tachykinin receptor 2 (TACR2), is a seven-transmembrane domain GPCR.[2][3] Its primary endogenous agonist is Neurokinin A (NKA), a tachykinin neuropeptide.[1][4] The binding of NKA to the NK2R initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The NK2R displays a higher affinity for NKA compared to other tachykinins like Substance P (SP) and Neurokinin B (NKB).

Mechanism of Action of NK2 Receptor Antagonists

NK2 receptor antagonists primarily function through competitive inhibition .[1] They bind to the NK2 receptor at the same site as the endogenous ligand, NKA, but do not activate the receptor.[1] By occupying the binding site, these antagonists prevent NKA from binding and initiating the downstream signaling events that lead to physiological responses such as smooth muscle contraction and inflammation.[1] This blockade of NKA's effects forms the basis of the therapeutic potential of NK2R antagonists in conditions like irritable bowel syndrome (IBS) and asthma.[1][2]

Signaling Pathways of the Neurokinin-2 Receptor

The NK2 receptor is coupled to multiple G-proteins, primarily the Gq/11 and Gs families, leading to the activation of distinct downstream signaling pathways.[2][5]

Gq/11-Mediated Pathway: The Phospholipase C Cascade

Upon activation by an agonist, the NK2R predominantly couples to Gq/11 proteins. This initiates the following cascade:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates the enzyme Phospholipase C.[4]

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]

-

Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to cellular responses like smooth muscle contraction.[4]

Gs-Mediated Pathway: The Adenylyl Cyclase Cascade

The NK2 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][5] This pathway can have modulatory effects on the primary Gq-mediated signaling.

References

- 1. What are NK2R antagonists and how do they work? [synapse.patsnap.com]

- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Tachykinin receptor - Wikipedia [en.wikipedia.org]

- 4. What are NK2R agonists and how do they work? [synapse.patsnap.com]

- 5. innoprot.com [innoprot.com]

A Technical Guide to the Discovery and Synthesis of Non-Peptide NK2R Antagonists

For Researchers, Scientists, and Drug Development Professionals

The neurokinin-2 receptor (NK2R), a member of the G-protein coupled receptor (GPCR) superfamily, has long been a target of interest for therapeutic intervention in a variety of disorders, including respiratory diseases, inflammatory conditions, and gastrointestinal motility disorders. The endogenous ligand for NK2R is neurokinin A (NKA), a peptide neurotransmitter. While peptide-based antagonists have been developed, their inherent limitations, such as poor oral bioavailability and metabolic instability, have driven the search for non-peptide antagonists. This technical guide provides a comprehensive overview of the discovery and synthesis of key non-peptide NK2R antagonists, detailing experimental protocols and summarizing critical quantitative data to aid researchers in this field.

Prominent Non-Peptide NK2R Antagonists and their Binding Affinities

The quest for potent and selective non-peptide NK2R antagonists has led to the development of several distinct chemical scaffolds. Below is a summary of some of the most significant compounds, along with their reported binding affinities.

| Compound | Chemical Class | Species | Assay Type | Affinity (Kᵢ/IC₅₀) | Reference |

| Saredutant (B1681467) (SR-48968) | Piperidine (B6355638) | Human | Radioligand Binding ([¹²⁵I]-NKA) | Kᵢ = 0.97 nM | [1] |

| Human | Radioligand Binding ([³H]SR-48968) | K𝘥 = 1.5 nM | [1] | ||

| Guinea Pig | Functional Assay (ileum) | pA₂ = 8.5 | [2] | ||

| Ibodutant (B1674150) (MEN-15596) | Piperidine | Human | Radioligand Binding ([¹²⁵I]NKA) | pKᵢ = 9.9 | [3] |

| Human | Functional Assay (colon) | pKₑ = 9.1 | [3] | ||

| Nepadutant (MEN-11420) | Bicyclic Peptide Derivative | Human | Radioligand Binding ([¹²⁵I]NKA) | pKᵢ = 8.4 | [3] |

| Rabbit | Functional Assay (pulmonary artery) | pKₑ = 8.6 | [4] | ||

| Rat | Functional Assay (urinary bladder) | pKₑ = 9.0 | [4] | ||

| ZM253270 | Pyrrolopyrimidine | Hamster | Radioligand Binding ([³H]NKA) | Kᵢ = 2 nM | Not explicitly cited |

| Human | Radioligand Binding ([³H]NKA) | Kᵢ = 96 nM | Not explicitly cited | ||

| GR159897 | Indole | Human | Radioligand Binding ([³H]GR100679) | pKᵢ = 9.5 | Not explicitly cited |

| Rat | Radioligand Binding ([³H]GR100679) | pKᵢ = 10.0 | Not explicitly cited |

Key Experimental Protocols

The discovery and characterization of non-peptide NK2R antagonists rely on a suite of robust in vitro assays. Detailed below are the methodologies for two fundamental experimental procedures.

Radioligand Binding Assay

This assay is crucial for determining the binding affinity of a test compound for the NK2 receptor. It typically involves a competitive binding format.

Materials:

-

Membranes: Cell membranes prepared from a cell line recombinantly expressing the human NK2 receptor.

-

Radioligand: Typically [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA) or a tritiated antagonist like [³H]SR-48968.

-

Test Compounds: Non-peptide antagonists at various concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled NK2R ligand (e.g., NKA or a known antagonist).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.

-

Scintillation Counter and Fluid.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the test compound at various dilutions, and the radioligand at a fixed concentration (typically at or below its K𝘥 value).

-

Membrane Addition: Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event in the NK2R signaling cascade.

Materials:

-

Cells: A cell line stably expressing the human NK2 receptor (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye: Such as Fluo-4 AM or Fura-2 AM.

-

NK2R Agonist: Neurokinin A (NKA) or another selective NK2R agonist.

-

Test Compounds: Non-peptide antagonists at various concentrations.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Fluorescence Plate Reader: Equipped with an injection system.

Procedure:

-

Cell Plating: Plate the NK2R-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye and then incubate with the test compound at various concentrations for a defined period.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the NK2R agonist at a concentration that elicits a submaximal response (e.g., EC₈₀). Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Calculate the increase in fluorescence in response to the agonist for each concentration of the test compound. Determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC₅₀).

Synthesis of a Prototypical Non-Peptide NK2R Antagonist: Saredutant (SR-48968)

The synthesis of saredutant is a multi-step process that has been described in the literature. While specific, detailed, step-by-step protocols are proprietary, the general synthetic strategy involves the following key transformations. The synthesis of related piperidine-containing compounds often follows a convergent approach.

A plausible, generalized synthetic route could involve:

-

Preparation of a substituted piperidine core: This often begins with a commercially available piperidine derivative that is functionalized to introduce the necessary stereochemistry and reactive handles.

-

Synthesis of the side-chain fragment: A separate synthesis is carried out to construct the side chain containing the diaryl moiety.

-

Coupling of the two fragments: The piperidine core and the side-chain fragment are then coupled together, often through an amide bond formation or a reductive amination reaction.

-

Final modifications and purification: The coupled product may undergo further chemical modifications, such as deprotection or functional group interconversion, followed by purification using techniques like column chromatography and recrystallization to yield the final pure compound.

Visualizing the NK2R Signaling Pathway and Drug Discovery Workflow

To better understand the biological context and the process of discovering these antagonists, the following diagrams are provided.

References

- 1. Two nonpeptide tachykinin antagonists act through epitopes on corresponding segments of the NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of non-peptide tachykinin receptor antagonists to substantiate the involvement of NK1 and NK2 receptors in a spinal nociceptive reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tachykinin NK2 Receptors in Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tachykinin NK2 receptor and its multifaceted role in regulating gastrointestinal (GI) motility. Tachykinins, a family of neuropeptides including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are significant modulators of intestinal function.[1] Their actions are mediated by three distinct G-protein coupled receptors: NK1, NK2, and NK3. This document focuses specifically on the NK2 receptor, detailing its distribution, signaling pathways, physiological functions, and its potential as a therapeutic target for GI disorders.

Distribution of Tachykinin NK2 Receptors in the Gastrointestinal Tract

The physiological effects of NK2 receptor activation are intrinsically linked to their location within the gut wall. Immunohistochemical and mRNA analysis techniques have revealed a widespread but specific distribution pattern across different species and intestinal segments.

In the human gastrointestinal tract, NK2 receptors are prominently expressed on:

-

Smooth Muscle Cells: Found in both the circular and longitudinal muscle layers, mediating direct contractile responses.[2][3]

-

Myenteric Plexus Neurons: Indicating a role in modulating neurotransmission within the enteric nervous system.[4][5]

-

Interstitial Cells of Cajal (ICCs): Specifically in the deep muscular plexus, suggesting an influence on pacemaker activity and coordination of motility.[2]

-

Immune Cells: Implicating the NK2 receptor in the interplay between the nervous system and gut immunity.[6]

In animal models, such as the guinea pig and rat, a similar distribution is observed, with dense localization on both longitudinal and circular smooth muscle layers.[2][3] This strategic positioning underscores the NK2 receptor's capacity to influence multiple aspects of gut motor function, from direct muscle contraction to intricate neural regulation.

Signaling Pathways of the NK2 Receptor

The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein family.[7][8] Activation of the receptor by its endogenous ligand, Neurokinin A, initiates a well-defined intracellular signaling cascade that ultimately leads to smooth muscle contraction.

The key steps in the NK2 receptor signaling pathway are:

-

Ligand Binding: Neurokinin A (NKA) binds to the extracellular domain of the NK2 receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C.

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and muscle contraction.[8]

NK2 Receptor Gq/11 Signaling Pathway.

The Dual Role of NK2 Receptors in Gastrointestinal Motility

Experimental evidence indicates that tachykinin NK2 receptors have a complex, dual role in the regulation of intestinal motor functions, capable of mediating both excitatory and inhibitory effects.[2][9] The net outcome of NK2 receptor stimulation depends on the specific location of the activated receptors and the physiological context.

Excitatory Functions:

-

Direct Myotropic Effect: The most well-established role of NK2 receptors is the direct stimulation of smooth muscle contraction, as detailed in the signaling pathway above.[4][5] This is a primary mechanism for increasing intestinal tone and promoting peristalsis.

-

Modulation of Cholinergic Nerves: NK2 receptors located on cholinergic motor neurons can enhance the release of acetylcholine, further potentiating muscle contraction.[2][9]

Inhibitory Functions:

-

Activation of Sympathetic Pathways: Stimulation of NK2 receptors can activate extrinsic sympathetic pathways.[2][9] The subsequent release of norepinephrine (B1679862) acts to inhibit intestinal motility.

-

Activation of NANC Inhibitory Neurons: NK2 receptors are also present on non-adrenergic, non-cholinergic (NANC) inhibitory neurons within the enteric nervous system.[2][9] Activation of these neurons can lead to the release of inhibitory neurotransmitters, such as nitric oxide and vasoactive intestinal peptide, resulting in smooth muscle relaxation.

Dual Excitatory and Inhibitory Roles of NK2 Receptors.

Experimental Methodologies for Studying NK2 Receptor Function

A variety of in vitro and in vivo experimental protocols are employed to elucidate the role of NK2 receptors in GI motility.

In Vitro Isolated Tissue Bath Assays

Objective: To quantify the contractile or relaxant response of isolated intestinal smooth muscle to NK2 receptor agonists and antagonists.

Detailed Methodology:

-

Tissue Preparation: Laboratory animals (e.g., guinea pig, rat) are euthanized, and segments of the intestine (e.g., ileum, colon) are rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution. The longitudinal or circular muscle layer is carefully dissected and cut into strips of a standardized size.

-

Mounting: The muscle strips are mounted in an organ bath containing Krebs solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a period of 60-90 minutes, with regular washing.

-

Experimentation:

-

Agonist Concentration-Response Curves: Cumulative concentrations of an NK2 receptor agonist (e.g., [β-Ala8]-Neurokinin A (4-10)) are added to the bath, and the resulting contractile force is recorded.

-

Antagonist Studies: Tissues are pre-incubated with a selective NK2 receptor antagonist (e.g., Nepadutant, Saredutant, MEN 11420) for a defined period before generating the agonist concentration-response curve. The rightward shift of the curve is used to calculate the antagonist's potency (pA2 value).

-

-

Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by a standard stimulus (e.g., potassium chloride). EC50 values for agonists and pA2 values for antagonists are calculated using appropriate pharmacological software.

In Vivo Gastrointestinal Motility Studies in Rodents

Objective: To assess the effect of NK2 receptor ligands on intestinal transit and colonic motor activity in a living organism.

Detailed Methodology (Colonic Motility in Anesthetized Rats):

-

Animal Preparation: Rats are anesthetized (e.g., with urethane). A laparotomy is performed, and a small balloon-catheter device is inserted into the distal colon via the rectum.[10] The catheter is connected to a pressure transducer to record intraluminal pressure changes, which reflect colonic motility.[10]

-

Drug Administration: A jugular vein is cannulated for intravenous administration of NK2 receptor agonists or antagonists.

-

Baseline Recording: A baseline period of spontaneous colonic motility is recorded.

-

Experimental Intervention: The test compound (agonist or antagonist) is administered intravenously. In antagonist studies, the antagonist is given prior to an agonist challenge.

-

Data Acquisition and Analysis: Colonic motility is recorded continuously. Parameters such as the frequency and amplitude of phasic contractions, as well as changes in basal colonic tone, are quantified.[10] The motility index (an integrated measure of amplitude and frequency) is often calculated.

Quantitative Data on NK2 Receptor Function

The following tables summarize quantitative data from various studies, illustrating the effects of NK2 receptor ligands on gastrointestinal motility.

Table 1: Effects of NK2 Receptor Ligands in Human In Vivo Studies

| Compound | Dose | Experimental Model | Key Finding | Reference |

| Neurokinin A (NKA) | 25 pmol/kg/min (i.v.) | Healthy Volunteers | Stimulated small intestine motility and induced GI symptoms. | [1] |

| Nepadutant | 8 mg (i.v.) | Healthy Volunteers (NKA challenge) | Antagonized NKA-induced small intestine motility and prevented associated GI symptoms. | [1] |

| Nepadutant | 8 mg (i.v.) | Healthy Volunteers (isobaric balloon distension) | Increased colo-rectal compliance, suggesting a role in regulating colonic smooth muscle tone. | [1] |

| Nepadutant | 16 mg i.v. b.i.d. for 8 days | Healthy Volunteers | Did not affect normal bowel habits (frequency or stool consistency). | [1] |

| MEN 11420 | - | Healthy Volunteers (NKA challenge) | Blocked the NKA-induced change from a fasting to a fed-type motor pattern in the small bowel. | [11] |

Table 2: Effects of NK2 Receptor Ligands in Animal In Vivo Studies

| Compound | Dose Range / Value | Animal Model | Effect | Reference |

| [β-Ala8]NKA(4-10) (Agonist) | 0.3-300 nmol/kg (i.v.) | Anesthetized Rats | Dose-dependent tonic contraction of the colon. | [10] |

| MEN 11420 (Antagonist) | 0.01-1 µmol/kg (i.v.) | Anesthetized Rats | Reduced the excitatory effect of [β-Ala8]NKA(4-10) on the colon. | [10] |

| MEN 10627 (Antagonist) | - | Rats (Restraint Stress) | Reduced stress-induced output of fecal pellets. | [2] |

| Nepadutant (Antagonist) | 0.1 µmol/kg (i.v.) | Rats (Acetic Acid-induced colonic irritation) | Consistently reduced the exaggerated colonic motility. | [12] |

Therapeutic Potential of NK2 Receptor Antagonists

The involvement of NK2 receptors in both motility and visceral sensation makes them an attractive therapeutic target for functional and inflammatory bowel disorders.

-

Irritable Bowel Syndrome (IBS): In conditions like IBS, which are characterized by altered bowel habits and visceral hypersensitivity, NK2 receptor antagonists offer a promising therapeutic strategy.[9] By modulating both hypermotility and nociceptive signaling, these agents could alleviate symptoms such as diarrhea and abdominal pain.[2][9] Selective NK2 antagonists have been shown to decrease inflammation- or stress-associated hypermotility in preclinical models.[9][13]

-

Inflammatory Bowel Disease (IBD): Tachykinins and their receptors are implicated in the inflammatory cascade. NK2 receptor antagonists have been found to reduce intestinal tissue damage in animal models of colitis, suggesting a role in mitigating inflammation.[2][9]

The development of selective NK2 receptor antagonists, such as Nepadutant and Saredutant, has progressed to clinical trials. While they have shown efficacy in modulating NKA-induced motility changes in healthy volunteers, their overall success in treating IBS has been varied.[1][9] A key observation is that NK2 receptor antagonists tend to normalize pathological hypermotility without significantly affecting basal, physiological gut function, which is a desirable characteristic for a therapeutic agent.[1][2][11]

References

- 1. Tachykinins and tachykinin receptors in the gut, with special reference to NK2 receptors in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tachykinin receptors and gastrointestinal motility: focus on humans [pubmed.ncbi.nlm.nih.gov]

- 6. Tachykinins potently stimulate human small bowel blood flow: a laser Doppler flowmetry study in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innoprot.com [innoprot.com]

- 8. researchgate.net [researchgate.net]

- 9. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of tachykinin NK1 and NK2 receptors on colonic motility in anesthetized rats: effect of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tachykinin NK2 receptors and enhancement of cholinergic transmission in the inflamed rat colon: an in vivo motility study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oipub.com [oipub.com]

The Role of Neurokinin-2 Receptor Signaling in Inflammatory Diseases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The neurokinin-2 receptor (NK2R), a member of the tachykinin G-protein coupled receptor (GPCR) family, has emerged as a significant modulator in the pathophysiology of various inflammatory diseases. Primarily activated by its endogenous ligand, neurokinin A (NKA), the NK2R is strategically expressed in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts, as well as on various immune and inflammatory cells.[1][2][3] Activation of NK2R triggers a cascade of intracellular signaling events that contribute to key features of inflammatory conditions such as asthma and inflammatory bowel disease (IBD), including smooth muscle contraction, neurogenic inflammation, and pain perception.[4][5][6] This technical guide provides an in-depth exploration of NK2R signaling pathways, their implication in inflammatory diseases, relevant quantitative data, and detailed experimental protocols for their investigation.

Core NK2 Receptor Signaling Pathways

As a GPCR, the NK2 receptor transduces extracellular signals from NKA binding into intracellular responses primarily through the activation of heterotrimeric G-proteins. The receptor couples to multiple G-protein subtypes, leading to the activation of distinct downstream effector pathways.[1]

Gq/11-Protein Coupled Pathway

The most prominent signaling cascade initiated by NK2R activation involves the Gαq/11 family of G-proteins.[1][7] This pathway is central to many of the receptor's physiological effects, particularly smooth muscle contraction.

-

Receptor Activation: Neurokinin A (NKA) binds to the NK2R, inducing a conformational change.[8]

-

G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C (PLC).[1][8]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

Downstream Effects:

This surge in intracellular calcium is a critical event, leading to cellular responses like smooth muscle contraction and neurotransmitter release.[1][8]

Gs-Protein Coupled Pathway and Downstream Signaling

In addition to the Gq pathway, the NK2R can also couple to Gs-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP).[1][9] Furthermore, NK2R activation has been linked to pro-inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

-

ERK1/2 Activation: The phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) is a key downstream event.[10] This pathway is crucial for cell proliferation and the expression of inflammatory mediators.

-

NF-κB Activation: In some cellular contexts, particularly in immune cells, NKR signaling can lead to the activation of the NF-κB transcription factor.[10] This is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and chemokines.[11][12] Interestingly, in murine macrophages lacking detectable NK2 receptors, NKA has been shown to induce NF-κB-dependent chemokine expression by engaging the NK1 receptor.[11][12]

References

- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. genecards.org [genecards.org]

- 3. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurokinin A - Wikipedia [en.wikipedia.org]

- 5. What are NK2R modulators and how do they work? [synapse.patsnap.com]

- 6. oipub.com [oipub.com]

- 7. innoprot.com [innoprot.com]

- 8. What are NK2R agonists and how do they work? [synapse.patsnap.com]

- 9. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. journals.physiology.org [journals.physiology.org]

The Dawn of NK2R Antagonism: A Deep Dive into Early Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The neurokinin-2 receptor (NK2R), a G-protein coupled receptor, plays a pivotal role in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. Its endogenous ligand, neurokinin A (NKA), triggers a cascade of intracellular events upon binding. The therapeutic potential of antagonizing this receptor has driven extensive research, leading to the development of numerous antagonists. This whitepaper delves into the foundational structure-activity relationships (SAR) of early NK2R antagonists, providing a comprehensive overview of the key chemical modifications that shaped their potency and selectivity. We will explore both peptide-based and non-peptide antagonists, detailing the experimental methodologies used to characterize them and visualizing the underlying biological pathways.

From Peptides to Non-Peptides: The Evolution of Early NK2R Antagonists

The initial exploration into NK2R antagonism was dominated by modifications of the endogenous ligand, NKA. These early peptide-based antagonists provided crucial insights into the receptor's binding pocket and the structural requirements for antagonism.

A significant breakthrough in the field was the development of the linear hexapeptide antagonist, R396 (Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2). Structure-activity studies on R396 revealed the critical importance of specific amino acid residues for its antagonistic activity. Notably, the aspartic acid at position 2 (Asp2) and the tryptophan at position 4 (Trp4) were found to be crucial for high affinity at the NK2B subtype.[1] Any substitution at these positions, regardless of the nature of the replacing residue, resulted in a significant loss of affinity.[1] Furthermore, the C-terminal glycinamide (B1583983) was identified as another key contributor to the molecule's affinity, as its replacement with a free acid led to a complete loss of biological activity.[1]

Parallelly, research focused on truncated analogues of NKA, such as NKA(4-10), to identify the minimal sequence required for receptor interaction. Alanine-scanning mutagenesis of NKA(4-10) demonstrated that the side chains of Asp4, Phe6, Val7, Leu9, and Met10 are structurally vital for agonist activity.[2] Interestingly, the substitution of Gly8 with L-Alanine in NKA(4-10) resulted in an antagonist at the human NK2 receptor.[2]

The landscape of NK2R antagonism was revolutionized by the discovery of the first potent and selective non-peptide antagonist, SR 48968.[3][4] This molecule served as a scaffold for the development of a new generation of antagonists and opened up avenues for creating orally bioavailable drugs. SAR studies on SR 48968 and its derivatives revealed that modifications to the 4-alkylpiperidine ring could significantly impact activity. While simple aliphatic substitutions were generally detrimental, the introduction of a hydroxyl group at an appropriate position could restore potency to levels comparable to the parent compound.[5]

The development of these early antagonists, both peptide and non-peptide, laid the groundwork for future drug discovery efforts targeting the NK2R. The knowledge gained from these initial SAR studies continues to inform the design of novel and more effective NK2R antagonists.

Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative data for a selection of early NK2R antagonists, providing a comparative overview of their potencies.

| Compound/Analogue | Modification | Assay Type | Species | Potency (pA2/pKi/IC50) | Reference |

| SR 48968 | - | Smooth Muscle Contraction | Rabbit | 9.8-10.3 (pA2) | [6] |

| SR 48968 | - | Smooth Muscle Contraction | Guinea Pig | 10.5 (pA2) | [6] |

| SR 48968 | - | Smooth Muscle Contraction | Rat | 9.4-9.6 (pA2) | [6] |

| SR 48968 | - | Smooth Muscle Contraction | Human | 9.36-9.6 (pA2) | [6] |

| SR 144190 | Metabolite of SR 48968 | Smooth Muscle Contraction | Human | 9.4 (pA2) | [7][8] |

| SR 144743 | N-demethyl metabolite | Smooth Muscle Contraction | Human | 9.4 (pA2) | [7][8] |

| SR 144782 | N,N-demethyl metabolite | Smooth Muscle Contraction | Human | 9.3 (pA2) | [7][8] |

| [Ala8]NKA(4-10) | Gly8 -> L-Ala | Radioligand Binding | Human | Antagonist | [2] |

| NKA(4-10) Analogue | Phe6 -> L-Ala | Radioligand Binding | Human | ~5000-fold decrease in affinity | [2] |

| NKA(4-10) Analogue | Asp4 -> L-Ala | Radioligand Binding | Human | 8 to 80-fold decrease in affinity | [2] |

| NKA(4-10) Analogue | Val7 -> L-Ala | Radioligand Binding | Human | 8 to 80-fold decrease in affinity | [2] |

| NKA(4-10) Analogue | Leu9 -> L-Ala | Radioligand Binding | Human | 8 to 80-fold decrease in affinity | [2] |

| NKA(4-10) Analogue | Met10 -> L-Ala | Radioligand Binding | Human | 8 to 80-fold decrease in affinity | [2] |

Experimental Protocols

The characterization of early NK2R antagonists relied on a suite of in vitro assays to determine their affinity and functional activity. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the affinity (Ki) of a test compound for the NK2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membranes: Cell membranes prepared from a cell line expressing recombinant human NK2 receptors.

-

Radioligand: [³H]-SR 48968 or a suitable alternative.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Unlabeled antagonist candidates.

-

Non-specific Binding Control: A high concentration of an unlabeled NK2R ligand (e.g., NKA or SR 48968).

-

Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Cocktail.

-

96-well Plates.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.

-

Total Binding Wells: Contain membranes, radioligand, and assay buffer.

-

Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of unlabeled ligand.

-

Test Compound Wells: Contain membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Add 50 µL of assay buffer (for total binding), 50 µL of non-specific control, or 50 µL of test compound solution to the appropriate wells. Add 100 µL of the membrane suspension (typically 10-20 µg of protein). Finally, add 100 µL of the radioligand solution. Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Isolated Smooth Muscle Contraction

This assay assesses the functional antagonism of a test compound by measuring its ability to inhibit NKA-induced contraction of isolated smooth muscle tissue.

Materials:

-

Tissue: Isolated smooth muscle preparations known to express NK2 receptors (e.g., rabbit pulmonary artery, guinea pig trachea, or human bronchus).

-

Organ Bath: A temperature-controlled (37°C) organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and continuously gassed with 95% O₂ / 5% CO₂.

-

Isometric Transducer and Recording System.

-

Neurokinin A (NKA) solution.

-

Test Compound solutions.

Procedure:

-

Tissue Preparation: Mount the isolated smooth muscle strip in the organ bath under a resting tension (e.g., 1-2 g). Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

-

Control Response: Elicit a contractile response by adding a submaximal concentration of NKA to the organ bath. Once the contraction has stabilized, wash the tissue to return to baseline.

-

Antagonist Incubation: Add the test compound at a specific concentration to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).

-

Challenge with Agonist: In the presence of the antagonist, re-introduce the same concentration of NKA and record the contractile response.

-

Data Analysis: Compare the magnitude of the NKA-induced contraction in the absence and presence of the antagonist. A reduction in the contractile response indicates antagonistic activity. To determine the potency of the antagonist, construct cumulative concentration-response curves to NKA in the absence and presence of different concentrations of the antagonist. The potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Visualizing the Core Mechanisms

To better understand the biological context and experimental design, the following diagrams illustrate the NK2R signaling pathway and a typical experimental workflow for antagonist evaluation.

Caption: NK2 Receptor Signaling Pathway.

Caption: Workflow for NK2R Antagonist Evaluation.

References

- 1. Synthesis of receptor antagonists of neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A potent and selective non-peptide antagonist of the neurokinin A (NK2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SR 48968, a neurokinin A (NK2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Alkylpiperidines related to SR-48968: potent antagonists of the neurokinin-2 (NK2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurokinin A (NK2) receptor revisited with SR 48968, a potent non-peptide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Neurokinin A and the NK2 Receptor: A Technical Guide for Researchers

An In-depth Examination of Core Functions, Signaling Cascades, and Experimental Methodologies

This technical guide provides a comprehensive overview of the physiological functions of neurokinin A (NKA) and its primary receptor, the neurokinin-2 receptor (NK2R). Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular interactions, systemic effects, and key experimental protocols crucial for advancing research in this field.

Introduction to Neurokinin A and the NK2 Receptor

Neurokinin A is a member of the tachykinin family of neuropeptides, characterized by a conserved C-terminal amino acid sequence (Phe-X-Gly-Leu-Met-NH2).[1] NKA and the related peptide Substance P (SP) are encoded by the same gene, preprotachykinin-A (PPT-A).[1] NKA exerts its biological effects primarily through the activation of the NK2 receptor, a G-protein coupled receptor (GPCR).[2] While NKA is the preferred endogenous ligand for the NK2 receptor, cross-reactivity with other tachykinin receptors, such as the NK1 receptor, can occur, though with lower affinity.[3][4] The interaction between NKA and the NK2 receptor initiates a cascade of intracellular events that play a significant role in a wide array of physiological and pathophysiological processes.[5]

Physiological Functions of Neurokinin A and the NK2 Receptor

The NKA/NK2R system is integral to the function of multiple organ systems, including the respiratory, gastrointestinal, cardiovascular, and immune systems. Its involvement in inflammation and nociception further highlights its therapeutic potential.

Respiratory System

In the respiratory tract, the activation of NK2 receptors on airway smooth muscle is a potent stimulus for bronchoconstriction.[6] This has implicated the NKA/NK2R pathway in the pathophysiology of asthma and other obstructive airway diseases.[7][8] NKA can be released from sensory nerve endings in the airways in response to various stimuli, including allergens and irritants, contributing to neurogenic inflammation.[6] Studies have shown that NK2 receptor antagonists can inhibit NKA-induced bronchoconstriction in asthmatic patients.[9]

Gastrointestinal Tract

The gastrointestinal (GI) tract expresses a high density of NK2 receptors, particularly on smooth muscle cells.[10][11] Activation of these receptors by NKA leads to smooth muscle contraction and plays a significant role in regulating intestinal motility.[10][11] The potent spasmogenic effect of tachykinins in the human intestine is primarily mediated by NK2 receptors.[11] Consequently, NK2 receptor antagonists have been investigated for the treatment of motility disorders such as irritable bowel syndrome (IBS), particularly the diarrhea-predominant subtype.[10]

Cardiovascular System

In the cardiovascular system, the effects of NKA are complex. While some studies suggest a role in vasodilation, others point towards vasoconstrictor effects in certain vascular beds. The overall impact on blood pressure regulation is multifaceted and dependent on the specific vascular territory and experimental conditions.

Immune System and Inflammation

NKA and the NK2 receptor are key players in the process of neurogenic inflammation, where neuropeptides released from sensory nerves contribute to inflammatory responses.[5] NK2 receptor activation can lead to plasma extravasation and the recruitment of inflammatory cells.[6] Various immune cells, including T cells, B cells, macrophages, and dendritic cells, express neurokinin receptors, indicating a direct role for NKA in modulating immune responses.[5]

Nociception

The tachykinin system is well-established in the transmission of pain signals. While the NK1 receptor and Substance P have been more extensively studied in this context, evidence also points to the involvement of NKA and the NK2 receptor in nociceptive processing, particularly in visceral pain.[10]

NK2 Receptor Signaling Pathways

The NK2 receptor is a canonical GPCR that primarily couples to Gαq/11 proteins.[2] Ligand binding by NKA induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including smooth muscle contraction, secretion, and gene transcription. Some studies also suggest that the NK2 receptor can couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[3]

Quantitative Pharmacological Data

The affinity (Ki) and potency (EC50) of NKA and various synthetic ligands for the NK2 receptor have been determined through numerous studies. This data is crucial for the development of selective agonists and antagonists for therapeutic purposes.

| Compound | Receptor | Assay Type | Ki (nM) | pKi | EC50 (nM) | pEC50 | Reference |

| Agonists | |||||||

| Neurokinin A | Human NK2 | Binding ([¹²⁵I]-NKA) | 0.87 - 20 | 8.7 - 7.7 | 2.38 - 4.9 | 8.6 - 8.3 | [2][3][12] |

| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Human NK2 | Binding ([¹²⁵I]-NKA) | 0.87 | 9.06 | 1.05 | 8.98 | [3] |

| [Arg⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) | Human NK2 | Binding ([¹²⁵I]-NKA) | - | - | 0.70 | 9.15 | [3] |

| [β-Ala⁸]-NKA(4-10) | Human NK2 | Binding ([¹²⁵I]-NKA) | - | - | 5.0 | 8.3 | [12] |

| GR 64349 | Human NK2 | Binding ([¹²⁵I]-NKA) | - | 8.5 | - | - | [13] |

| Antagonists | |||||||

| MEN 11420 (Nepadutant) | Human NK2 | Functional | - | pKB 8.1-10.2 | - | - | [11] |

| SR 48968 (Saredutant) | Human NK2 | Functional | - | pA2 9.05 | - | - | [9] |

| Ibodutant | Human NK2 | Functional | - | - | - | - | [14] |

| FK224 | Human NK1/NK2 | Binding ([³H]-SP) | - | - | - | - | [6] |

Experimental Protocols

A variety of in vitro and in vivo experimental techniques are employed to investigate the physiological functions of NKA and the NK2 receptor.

In Vitro Assays

This assay is used to determine the affinity of ligands for the NK2 receptor.

-

Objective: To quantify the binding of a radiolabeled ligand to the NK2 receptor and determine the receptor density (Bmax) and ligand affinity (Kd or Ki).

-

Materials:

-

Cell membranes expressing NK2 receptors (e.g., from transfected CHO cells).

-

Radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-Neurokinin A).

-

Unlabeled test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing NK2 receptors in a suitable buffer and centrifuge to isolate the membrane fraction.[15]

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in a 96-well plate.[13][15]

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60-90 minutes at 25°C).[15]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[15]

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[15]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[15]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding. Analyze the data using non-linear regression to determine the Ki or IC50 of the test compound.[15]

-

This functional assay measures the increase in intracellular calcium concentration following NK2 receptor activation.

-

Objective: To determine the potency (EC50) of agonists in stimulating NK2 receptor-mediated calcium release.

-

Materials:

-

Cells expressing NK2 receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM).[16]

-

Fluorometric imaging plate reader or flow cytometer.

-

-

Protocol:

-

Cell Loading: Load the cells with a calcium-sensitive fluorescent dye.[17][18]

-

Baseline Measurement: Measure the baseline fluorescence before adding the agonist.[18]

-

Stimulation: Add varying concentrations of the agonist to the cells.

-

Measurement: Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.[17][18]

-

Data Analysis: Determine the peak fluorescence response for each agonist concentration and plot it against the concentration to generate a dose-response curve and calculate the EC50.[15]

-

This assay directly measures the physiological response of smooth muscle to NKA.

-

Objective: To assess the contractile effect of NKA and the inhibitory effect of NK2 receptor antagonists on isolated smooth muscle preparations.

-

Materials:

-

Isolated smooth muscle tissue (e.g., guinea pig ileum, human colon).[12]

-

Organ bath system with a force transducer.

-

Krebs-Henseleit solution.

-

-

Protocol:

-

Tissue Preparation: Mount a strip of smooth muscle tissue in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.[19]

-

Equilibration: Allow the tissue to equilibrate under a resting tension.

-

Agonist Addition: Add cumulative concentrations of NKA to the organ bath and record the resulting contractile force.

-

Antagonist Studies: To test antagonists, pre-incubate the tissue with the antagonist for a specific period before adding NKA.

-

Data Analysis: Construct concentration-response curves to determine the EC50 of NKA and the potency of antagonists (pA2 or pKB values).[12]

-

In Vivo Models

Animal models are used to study the role of NKA and the efficacy of NK2 receptor antagonists in asthma.

-

Ovalbumin (OVA)-Induced Asthma Model:

-

Sensitization: Mice or rats are sensitized by intraperitoneal injection of OVA with an adjuvant (e.g., alum).

-

Challenge: Animals are subsequently challenged with aerosolized OVA to induce an asthmatic phenotype, including airway hyperresponsiveness and inflammation.[20]

-

Drug Administration: Test compounds (e.g., NK2 receptor antagonists) can be administered before or after the challenge to assess their therapeutic effect.

-

Outcome Measures: Airway hyperresponsiveness, inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), and cytokine levels are measured.[20]

-

-

House Dust Mite (HDM)-Induced Asthma Model: This model is considered more clinically relevant as HDM is a common human allergen. The protocol is similar to the OVA model, with intranasal administration of HDM extract for sensitization and challenge.[21]

These models are used to investigate the contribution of NKA and the NK2 receptor to inflammatory processes initiated by neuronal activation.

-

Capsaicin-Induced Plasma Extravasation:

-

Procedure: Capsaicin, a potent activator of sensory neurons, is injected locally (e.g., into the skin or airway) to induce the release of neuropeptides, including NKA.

-

Measurement: Plasma extravasation is quantified by measuring the leakage of a vascular tracer (e.g., Evans blue dye) into the tissue.

-

Intervention: The effect of NK2 receptor antagonists on capsaicin-induced plasma extravasation is assessed.

-

Conclusion

Neurokinin A and the NK2 receptor are critical components of a complex signaling system with diverse physiological roles. Their involvement in key pathological processes, particularly in respiratory and gastrointestinal diseases, makes them attractive targets for therapeutic intervention. A thorough understanding of their function, signaling pathways, and the application of robust experimental methodologies, as outlined in this guide, is essential for the continued development of novel and effective treatments targeting the NKA/NK2R system.

References

- 1. Pharmacology of neurokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Discovery and pharmacological properties of selective neurokinin-receptor antagonists, FK224 and FK888] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of inhaled FK224, a tachykinin NK-1 and NK-2 receptor antagonist, on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of an NK1/NK2 receptor antagonist on airway responses and inflammation to allergen in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | Inhibitory Receptor Crosslinking Quantitatively Dampens Calcium Flux Induced by Activating Receptor Triggering in NK Cells [frontiersin.org]

- 17. Measuring intracellular calcium signaling in murine NK cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dmt.dk [dmt.dk]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

Expression of Neurokinin-2 (NK2) Receptors in the Central and Peripheral Nervous Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neurokinin-2 (NK2) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a crucial role in a variety of physiological and pathological processes. As the primary receptor for the tachykinin neuropeptide neurokinin A (NKA), the NK2 receptor is implicated in smooth muscle contraction, inflammatory responses, and nociception. Its expression throughout the central and peripheral nervous systems makes it a significant target for therapeutic intervention in a range of disorders, including inflammatory diseases, pain, and mood disorders.[1][2] This technical guide provides a comprehensive overview of the expression of NK2 receptors, detailing their localization, the signaling pathways they mediate, and the experimental protocols used for their study.

Distribution and Expression of NK2 Receptors

The expression of NK2 receptors is predominantly localized to the peripheral nervous system, with more limited and specific expression within the central nervous system (CNS).[3]

Peripheral Nervous System (PNS)

In the periphery, NK2 receptors are abundantly expressed in various tissues, including:

-

Gastrointestinal Tract: NK2 receptors are found on smooth muscle cells of the circular and longitudinal layers, as well as on nerve endings within the myenteric and submucosal plexuses.[4] Their activation is associated with intestinal motility.

-

Respiratory System: Expression is prominent in the smooth muscle of the respiratory tract, where receptor activation leads to bronchoconstriction.

-

Urinary Tract: The urinary bladder detrusor muscle shows significant NK2 receptor expression, and their activation is involved in muscle contraction.[5]

-

Inflammatory Cells: NK2 receptors are also expressed on various inflammatory cells, suggesting a role in immune modulation.[3]

Central Nervous System (CNS)

While less abundant than in the periphery, NK2 receptor mRNA has been detected in several regions of the human brain, indicating a role in central neurotransmission.[6][7] These regions include:

-

Caudate nucleus

-

Putamen

-

Hippocampus

-

Substantia nigra

-

Cerebral cortex (with higher expression in the frontal and temporal lobes compared to occipital and parietal areas)[6]

Quantitative Analysis of NK2 Receptor Expression

The density of NK2 receptors (Bmax) and the levels of their corresponding mRNA vary across different tissues. The following tables summarize available quantitative data.

Table 1: NK2 Receptor Density (Bmax) in Various Tissues

| Tissue/Region | Species | Bmax (fmol/mg protein) | Radioligand | Reference |

| Central Nervous System | ||||

| Rat Brain (specific nuclei) | Rat | Low density | [¹²⁵I]NKA | [8] |

| Peripheral Nervous System | ||||

| Human Colon (Myenteric Plexus Neurons) | Human | 71.8% of neurons immunoreactive | Immunohistochemistry | [9] |

| Rat Duodenum (Circular Muscle) | Rat | High Immunoreactivity | Immunohistochemistry | |

| Rat Colon (Circular Muscle) | Rat | High Immunoreactivity | Immunohistochemistry |

Table 2: Quantitative mRNA Expression of NK2 Receptors

| Tissue/Region | Species | Method | Relative Expression Level | Reference |

| Central Nervous System | ||||

| Human Caudate Nucleus | Human | RT-PCR | Detectable | [6] |

| Human Putamen | Human | RT-PCR | Detectable | [6] |

| Human Hippocampus | Human | RT-PCR | Detectable | [6] |

| Human Substantia Nigra | Human | RT-PCR | Detectable | [6] |

| Human Frontal Cortex | Human | RT-PCR | Major Expression | [6] |

| Human Temporal Cortex | Human | RT-PCR | Major Expression | [6] |

| Peripheral Nervous System | ||||

| Rat Gastrointestinal Tract | Rat | In Situ Hybridization | High in smooth muscle | [4] |

| A549, DLD1 cell lines | Human | RT-PCR | Detectable (NK1 dominant) | [10] |

NK2 Receptor Signaling Pathways

Activation of the NK2 receptor by NKA initiates intracellular signaling cascades through its coupling to heterotrimeric G-proteins, primarily Gq/11 and Gs.[2][11]

Gq/11 Signaling Pathway

The Gq/11 pathway is the principal signaling cascade activated by NK2 receptors. This pathway leads to the mobilization of intracellular calcium.[5]

-

Receptor Activation: Binding of NKA to the NK2 receptor induces a conformational change.

-

G-protein Coupling: The activated receptor couples to the Gq/11 protein.

-

Phospholipase C Activation: The α-subunit of Gq/11 activates phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[12]

-

Cellular Response: The increase in intracellular Ca²⁺ concentration leads to various cellular responses, including smooth muscle contraction.

Caption: NK2 Receptor Gq/11 Signaling Pathway.

Gs Signaling Pathway

NK2 receptors can also couple to Gs proteins, leading to the production of cyclic AMP (cAMP).[11]

-

Receptor Activation: NKA binding activates the NK2 receptor.

-

G-protein Coupling: The receptor couples to the Gs protein.

-

Adenylyl Cyclase Activation: The α-subunit of Gs activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A Activation: cAMP activates protein kinase A (PKA).

-

Cellular Response: PKA phosphorylates various downstream targets, leading to a cellular response.

Caption: NK2 Receptor Gs Signaling Pathway.

Experimental Protocols

A variety of experimental techniques are employed to study the expression and function of NK2 receptors. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to quantify the density (Bmax) and affinity (Kd) of NK2 receptors in a given tissue or cell preparation.[13]

Workflow:

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize fresh or frozen tissue samples in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

Set up assay tubes containing:

-

A fixed amount of membrane preparation (e.g., 50-100 µg of protein).

-

Increasing concentrations of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA) for saturation binding experiments, or a fixed concentration of radioligand and increasing concentrations of a competing unlabeled ligand for competition binding experiments.

-

For non-specific binding determination, add a high concentration of an unlabeled NK2 receptor agonist or antagonist (e.g., 1 µM NKA).

-

-

Incubate the tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a beta or gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding versus the concentration of radioligand and analyze the data using Scatchard analysis or non-linear regression to determine the Bmax and Kd.

-

For competition experiments, plot the percentage of specific binding versus the concentration of the competing ligand and analyze the data using non-linear regression to determine the IC50 and subsequently the Ki value.

-

In Situ Hybridization

This technique is used to visualize the location of NK2 receptor mRNA within intact tissue sections.

Workflow:

Caption: In Situ Hybridization Workflow.

Detailed Protocol:

-

Probe Design and Synthesis:

-

Design an antisense RNA probe complementary to a specific region of the NK2 receptor mRNA. Probes are typically 200-800 base pairs in length.[14]

-

Incorporate a T7 or SP6 RNA polymerase promoter sequence into the DNA template via PCR.

-

Synthesize the digoxigenin (B1670575) (DIG)-labeled RNA probe using an in vitro transcription kit with DIG-labeled UTP.[6][15]

-

Purify the labeled probe to remove unincorporated nucleotides.

-

-

Tissue Preparation:

-

Perfuse the animal with a fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS)).

-

Dissect the tissue of interest and post-fix overnight.

-

Cryoprotect the tissue in a sucrose (B13894) solution.

-

Section the tissue using a cryostat and mount the sections on coated slides.

-

-

Hybridization:

-

Pre-treat the tissue sections to improve probe accessibility (e.g., proteinase K digestion, acetylation).

-

Pre-hybridize the sections in hybridization buffer to block non-specific binding sites.

-

Hybridize the sections with the DIG-labeled probe overnight in a humidified chamber at an optimized temperature (e.g., 65°C).

-

-

Post-Hybridization Washes and Detection:

-

Perform a series of stringent washes to remove unbound and non-specifically bound probe.

-

Block the sections with a blocking solution (e.g., normal sheep serum).

-

Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase).

-

Wash the sections to remove unbound antibody.

-

Add a chromogenic substrate (e.g., NBT/BCIP for alkaline phosphatase) to visualize the location of the hybridized probe.

-

-

Visualization:

-

Mount the slides with a coverslip and visualize the results using a light microscope.

-

Immunohistochemistry

This method is used to localize the NK2 receptor protein in tissue sections using a specific antibody.

Detailed Protocol:

-

Tissue Preparation:

-

Prepare tissue sections as described for in situ hybridization (formalin-fixed, paraffin-embedded sections can also be used).

-

Perform antigen retrieval if necessary to unmask the epitope (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).

-

-

Immunostaining:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

-

Incubate the sections with a primary antibody specific for the NK2 receptor overnight at 4°C.

-

Wash the sections to remove unbound primary antibody.

-

Incubate with a biotinylated secondary antibody that recognizes the primary antibody.

-

Wash the sections and then incubate with an avidin-biotin-peroxidase complex (ABC reagent).

-

Wash the sections and add a peroxidase substrate (e.g., diaminobenzidine, DAB) to produce a colored precipitate at the site of the antigen.

-

-

Counterstaining and Visualization:

-

Counterstain the sections with a nuclear stain (e.g., hematoxylin) to visualize cell nuclei.

-

Dehydrate the sections, clear, and mount with a coverslip.

-

Examine the sections under a light microscope.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following NK2 receptor activation.

Workflow:

Caption: Calcium Mobilization Assay Workflow.

Detailed Protocol:

-

Cell Preparation and Dye Loading:

-

Measurement of Intracellular Calcium:

-

Wash the cells to remove extracellular dye.

-

Place the coverslip or plate in a fluorescence imaging system or a plate reader equipped for ratiometric measurements.

-

Establish a baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add an NK2 receptor agonist (e.g., NKA) to the cells and continue to record the fluorescence ratio.

-

An increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium concentration.

-

-

Data Analysis:

-

Calibrate the fluorescence signal using ionophores (e.g., ionomycin) and calcium chelators (e.g., EGTA) to determine the minimum and maximum fluorescence ratios.

-

Calculate the intracellular calcium concentration using the Grynkiewicz equation.[7]

-

cAMP Assay

This assay quantifies the production of cyclic AMP, a second messenger in the Gs signaling pathway.

Detailed Protocol:

-

Cell Stimulation and Lysis:

-

Culture cells expressing NK2 receptors.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with varying concentrations of an NK2 receptor agonist for a specific time at 37°C.

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Quantification:

-

Use a competitive enzyme-linked immunosorbent assay (ELISA) kit to measure the concentration of cAMP in the cell lysates.

-

Briefly, the cell lysate is added to a microplate pre-coated with an antibody that binds cAMP.

-

A known amount of enzyme-labeled cAMP is also added to the wells.

-

The sample cAMP and the enzyme-labeled cAMP compete for binding to the antibody.

-

After washing, a substrate is added, and the resulting colorimetric signal is measured, which is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the samples from the standard curve and plot it against the agonist concentration to determine the EC50.

-

Conclusion

The neurokinin-2 receptor is a critical component of the tachykinin system, with a well-defined expression pattern primarily in the periphery and a more discrete distribution in the central nervous system. Its involvement in key physiological processes, including smooth muscle function and inflammation, underscores its importance as a therapeutic target. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of NK2 receptor pharmacology and its role in health and disease. A thorough understanding of its expression and signaling is paramount for the development of novel and effective therapeutic strategies targeting this receptor.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. zfin.org [zfin.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and purification of digoxigenin-labeled RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression of tachykinin NK2 receptor mRNA in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insitu hybridization [krauselab.ccbr.utoronto.ca]

- 9. docs.abcam.com [docs.abcam.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. An in situ hybridization protocol to detect rare mRNA expressed in neural tissue using biotin-labelled oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. TPC - Bmax and KD [turkupetcentre.net]

- 14. innoprot.com [innoprot.com]

- 15. researchgate.net [researchgate.net]

The Evolving Landscape of NK2 Receptor Antagonists: A Technical History of Drug Development

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the history and development of neurokinin-2 (NK2) receptor antagonists. Targeting researchers, scientists, and drug development professionals, this document details the scientific journey from early peptide-based compounds to the development of non-peptide antagonists, summarizing key preclinical and clinical findings. The tachykinin system, particularly the NK2 receptor and its endogenous ligand neurokinin A (NKA), has been a focal point for therapeutic intervention in a variety of disorders, including inflammatory conditions, pain, and affective disorders.

Introduction to the Tachykinin NK2 Receptor

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exerts a wide range of physiological effects through the activation of three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK2 receptor, preferentially activated by NKA, is predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and genitourinary tracts, as well as within the central nervous system.[1] Its activation is primarily linked to smooth muscle contraction, pro-inflammatory responses, and neurotransmission.[2] This distribution has made the NK2 receptor an attractive target for the development of antagonists for conditions such as asthma, irritable bowel syndrome (IBS), and anxiety.[1]

Early Development: From Peptide to Non-Peptide Antagonists

The initial exploration into NK2 receptor antagonism was dominated by peptide-based compounds. These early antagonists were crucial for elucidating the physiological roles of the NK2 receptor. However, their therapeutic potential was often limited by poor oral bioavailability and metabolic instability.